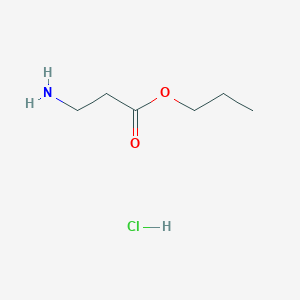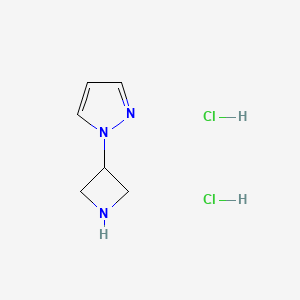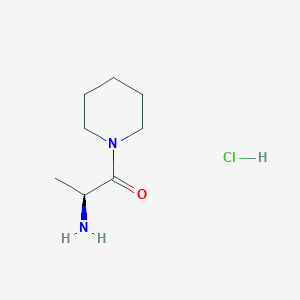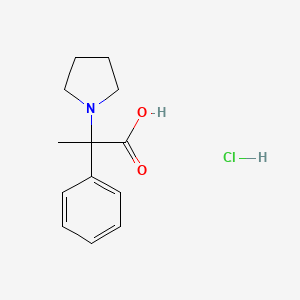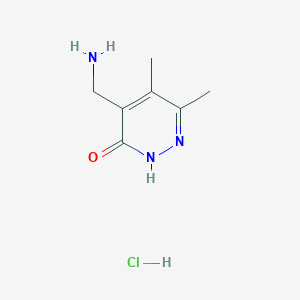![molecular formula C9H13ClN2OS B1522984 Chlorhydrate de 1-[(3-aminophényl)sulfanyl]-N,N-diméthylformamide CAS No. 1251925-19-5](/img/structure/B1522984.png)
Chlorhydrate de 1-[(3-aminophényl)sulfanyl]-N,N-diméthylformamide
Vue d'ensemble
Description
1-[(3-aminophenyl)sulfanyl]-N,N-dimethylformamide hydrochloride is a chemical compound with the molecular formula C9H13ClN2OS and a molecular weight of 232.73 g/mol
Applications De Recherche Scientifique
This compound has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: Employed in the study of biological systems and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the manufacturing of various chemical products and materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process involving the reaction of 3-aminophenol with chloroform in the presence of a base, followed by the addition of dimethylformamide (DMF) and hydrochloric acid. The reaction conditions typically involve maintaining a controlled temperature and using appropriate solvents to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors with precise control over reaction parameters such as temperature, pressure, and pH. The process involves the use of automated systems to ensure consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(3-aminophenyl)sulfanyl]-N,N-dimethylformamide hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted derivatives based on the nucleophile used.
Mécanisme D'action
The mechanism by which 1-[(3-aminophenyl)sulfanyl]-N,N-dimethylformamide hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its biological effects.
Comparaison Avec Des Composés Similaires
N,N-Dimethylformamide (DMF): A solvent and reagent used in organic synthesis.
3-Aminophenol: A compound used in the production of dyes and pharmaceuticals.
Sulfanyl Compounds: Various sulfanyl derivatives used in chemical synthesis.
Uniqueness: 1-[(3-aminophenyl)sulfanyl]-N,N-dimethylformamide hydrochloride is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications.
Propriétés
IUPAC Name |
S-(3-aminophenyl) N,N-dimethylcarbamothioate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2OS.ClH/c1-11(2)9(12)13-8-5-3-4-7(10)6-8;/h3-6H,10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKCMXBKZGATSIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)SC1=CC=CC(=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


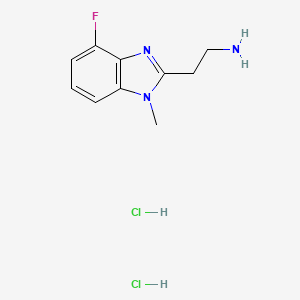
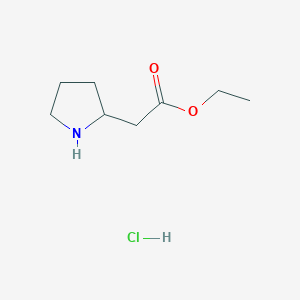
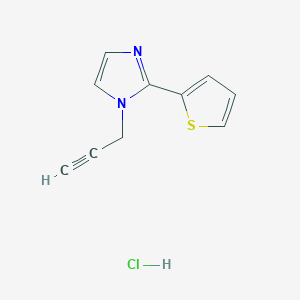
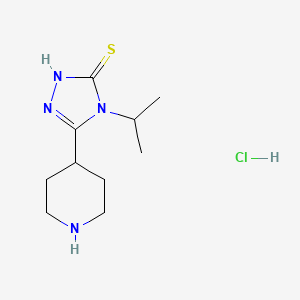
![Tert-butyl 3-[(propan-2-yl)amino]propanoate hydrochloride](/img/structure/B1522908.png)
![1-[(1-Aminopropan-2-yl)sulfanyl]-4-bromobenzene hydrochloride](/img/structure/B1522909.png)
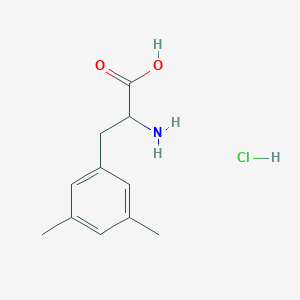
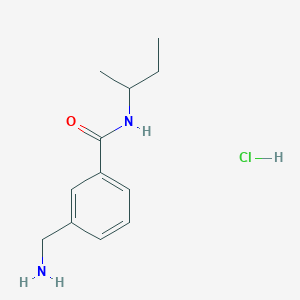
![3-Amino-2-[(4-ethoxyphenyl)methyl]propanamide hydrochloride](/img/structure/B1522913.png)
